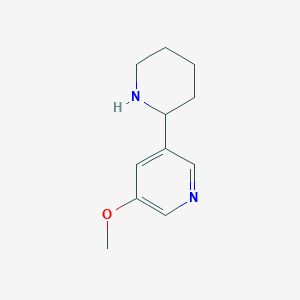
3-Methoxy-5-(piperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(piperidin-2-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group at the third position and a piperidinyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-(piperidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and 2-piperidone.
Formation of Intermediate: The 3-methoxypyridine undergoes a nucleophilic substitution reaction with 2-piperidone to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Formation of 3-hydroxy-5-(piperidin-2-yl)pyridine or 3-formyl-5-(piperidin-2-yl)pyridine.
Reduction: Formation of 3-methoxy-5-(piperidin-2-yl)piperidine.
Substitution: Formation of 3-chloro-5-(piperidin-2-yl)pyridine or 3-alkoxy-5-(piperidin-2-yl)pyridine.
Scientific Research Applications
Chemistry: 3-Methoxy-5-(piperidin-2-yl)pyridine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new ligands and catalysts in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacologically active agent. It is investigated for its interactions with biological targets such as enzymes and receptors.
Medicine: this compound is explored for its potential therapeutic applications. It is a candidate for the development of drugs targeting neurological disorders, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels. The methoxy and piperidinyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
3-Methoxy-5-(piperidin-2-yl)quinoline: Similar structure with a quinoline ring instead of a pyridine ring.
3-Methoxy-5-(piperidin-2-yl)benzene: Similar structure with a benzene ring instead of a pyridine ring.
3-Methoxy-5-(piperidin-2-yl)pyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 3-Methoxy-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both methoxy and piperidinyl groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-methoxy-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-10-6-9(7-12-8-10)11-4-2-3-5-13-11/h6-8,11,13H,2-5H2,1H3 |
InChI Key |
MYKCTZWTWCDPSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















